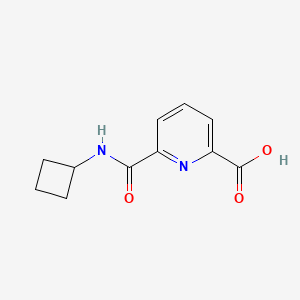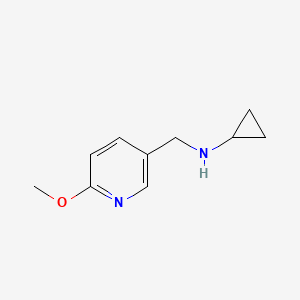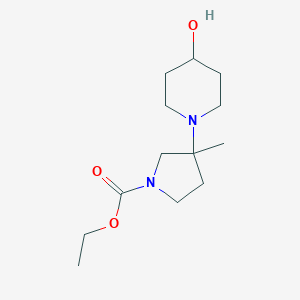
4-(2-Hydrazinoisonicotinoyl)morpholine
Overview
Description
4-(2-Hydrazinoisonicotinoyl)morpholine is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol. This compound features a morpholine ring substituted with a hydrazinoisonicotinoyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 4-(2-Hydrazinoisonicotinoyl)morpholine typically involves the reaction of hydrazine derivatives with isonicotinoyl chloride, followed by cyclization with morpholine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
4-(2-Hydrazinoisonicotinoyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Hydrazinoisonicotinoyl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antitumor agents.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and cancer due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(2-Hydrazinoisonicotinoyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it effective against certain diseases. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Hydrazinoisonicotinoyl)morpholine can be compared with other similar compounds such as morpholine, piperazine, and piperidine derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For instance:
Morpholine: Known for its use in pharmaceuticals and as a solvent, morpholine has a simpler structure compared to this compound.
Piperazine: Commonly used in the synthesis of drugs and as an anthelmintic agent, piperazine has a different ring structure and functional groups.
Piperidine: Used in the synthesis of various alkaloids and pharmaceuticals, piperidine also differs in its ring structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinoisonicotinoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-hydrazinylpyridin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-13-9-7-8(1-2-12-9)10(15)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHXDBPCGBEPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)


![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)


![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)

amine](/img/structure/B1399491.png)


